[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]cyanamide
Description
[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]cyanamide is a triazine-based compound featuring two morpholine substituents at the 4- and 6-positions of the triazine ring, with a cyanamide group at the 2-position. The morpholine groups contribute electron-donating effects, stabilizing the triazine core, while the cyanamide substituent introduces reactivity due to its pseudohalide nature. This compound is part of a broader class of 1,3,5-triazine derivatives, which are widely explored for applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and tunable electronic properties .
Properties
Molecular Formula |
C12H17N7O2 |
|---|---|
Molecular Weight |
291.31 g/mol |
IUPAC Name |
(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)cyanamide |
InChI |
InChI=1S/C12H17N7O2/c13-9-14-10-15-11(18-1-5-20-6-2-18)17-12(16-10)19-3-7-21-8-4-19/h1-8H2,(H,14,15,16,17) |
InChI Key |
INKTYYSRRUYCHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC#N)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}FORMONITRILE typically involves multi-step organic reactions. One common method involves the reaction of cyanuric chloride with morpholine under controlled conditions to form the triazine core. This intermediate is then reacted with aminoformonitrile to yield the final compound. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or acetonitrile to facilitate the reactions.
Industrial Production Methods
Industrial production of {[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}FORMONITRILE may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}FORMONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring allows for substitution reactions, where different functional groups can be introduced using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce various functional groups onto the triazine ring.
Scientific Research Applications
{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}FORMONITRILE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which {[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}FORMONITRILE exerts its effects involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine groups may enhance the compound’s solubility and facilitate its binding to target molecules. The aminoformonitrile moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets.
Comparison with Similar Compounds
Core Structural Modifications
The triazine scaffold allows for modular substitution, enabling systematic comparisons with derivatives bearing alternative functional groups. Key analogs include:
Reactivity and Stability
- Cyanamide vs. Amino Acid/Urea Groups: The cyanamide group enhances electrophilicity at the 2-position, making the compound prone to nucleophilic substitution reactions. In contrast, amino acid-substituted analogs (e.g., derivatives 15–28 in ) exhibit improved aqueous solubility due to zwitterionic character but reduced electrophilicity . Urea derivatives (e.g., compounds 8, 19, 22) leverage hydrogen-bonding capabilities for biological targeting, such as kinase inhibition, but show lower thermal stability compared to cyanamide analogs.
Morpholine Substitution :
The dual morpholine groups in all compared compounds provide steric shielding and electron donation, stabilizing the triazine ring against hydrolysis. However, derivatives with bulkier substituents (e.g., piperidine in ) exhibit reduced solubility in polar solvents.
Critical Analysis of Limitations and Opportunities
- Cyanamide Derivatives: Limited data on stability under physiological conditions necessitates further study. Their reactivity, however, positions them as valuable intermediates for click chemistry or bioconjugation.
- Competing Analogs: Urea and amino acid derivatives offer better-characterized biological profiles but lack the modular reactivity of cyanamide-containing compounds.
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